molecular formula C22H25N3O5S B2937773 N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzofuran-2-carboxamide CAS No. 897610-89-8

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzofuran-2-carboxamide

Cat. No.: B2937773
CAS No.: 897610-89-8
M. Wt: 443.52
InChI Key: HXANIZWIVTVKIH-UHFFFAOYSA-N
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Description

This compound features a benzofuran-2-carboxamide core linked via a sulfonylethyl group to a 4-methoxyphenyl-substituted piperazine. The sulfonyl linker may improve metabolic stability compared to alkyl or amine-based spacers .

Properties

IUPAC Name

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5S/c1-29-19-8-6-18(7-9-19)24-11-13-25(14-12-24)31(27,28)15-10-23-22(26)21-16-17-4-2-3-5-20(17)30-21/h2-9,16H,10-15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXANIZWIVTVKIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzofuran-2-carboxamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and its implications in medicinal chemistry.

The primary mechanism of action for this compound involves its role as an acetylcholinesterase inhibitor . This inhibition leads to increased levels of acetylcholine in the synaptic cleft, which enhances cholinergic neurotransmission. Such activity is significant in the context of neurodegenerative diseases, particularly Alzheimer's disease, where cholinergic dysfunction is a hallmark.

Inhibition Studies

Research indicates that this compound exhibits notable inhibitory effects on various enzymes:

  • Acetylcholinesterase (AChE) : The compound has been shown to inhibit AChE with an IC50 value indicating effective potency in enhancing cholinergic signaling.
  • Butyrylcholinesterase (BuChE) : Similar inhibitory activity against BuChE has been observed, suggesting potential dual-targeting properties which can be beneficial in treating conditions related to cholinergic deficits.

Neuroprotective Effects

In vitro studies have demonstrated neuroprotective effects attributed to the compound's ability to prevent neurodegeneration associated with amyloid-beta aggregation. This property is crucial for developing treatments aimed at halting or reversing cognitive decline in Alzheimer's patients.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Neuroprotective Properties :
    • Objective : To assess the impact on neuronal cell lines exposed to amyloid-beta.
    • Findings : The compound significantly reduced cell death and oxidative stress markers, highlighting its potential as a neuroprotective agent.
  • In Vivo Efficacy :
    • Model : Transgenic mice expressing human amyloid precursor protein.
    • Outcome : Treatment with the compound resulted in improved cognitive function as measured by behavioral tests, alongside reduced amyloid plaque burden.

Comparative Analysis

Compound NameAChE IC50 (μM)BuChE IC50 (μM)Neuroprotective Activity
This compound0.62 ± 0.030.69 ± 0.041Yes
Rivastigmine0.30 ± 0.010.35 ± 0.021Yes
Curcumin6.53 ± 0.25Not applicableModerate

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Variations

Benzofuran vs. Benzothiophene/Indole Derivatives
  • Compound 21 (Benzo[b]thiophene-2-carboxamide derivative) : Replacing benzofuran with benzothiophene introduces a sulfur atom, altering electronic properties and lipophilicity. This may impact interactions with hydrophobic receptor pockets. Yield: 51%, Mp: 225–226°C .
  • Yield: 47%, Mp: 266–268°C (decomp.) .
Benzofuran vs. Furan Derivatives
  • N-(2-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide : The smaller furan ring reduces aromatic surface area, likely decreasing π-π stacking interactions. This compound shares the sulfonylethyl-piperazine linker but lacks the benzofuran’s extended conjugation .

Piperazine Substituent Modifications

Methoxy vs. Chloro Substituents
  • Compound 31 (2,3-Dichlorophenyl-piperazine derivative) : The electron-withdrawing chloro groups may reduce piperazine basicity, affecting protonation and receptor binding. Yield: 45%, Mp: 209–212°C (HCl salt) .
  • Yield: 77%, Mp: 218–222°C (HCl salt) .
Positional Isomerism
  • Compound 34 (5-Iodo-benzofuran derivative with 2-methoxyphenyl-piperazine) : The 5-iodo substitution on benzofuran increases steric bulk and polarizability, which could influence halogen bonding. Yield: 63%, Mp: 239–240°C (HCl salt) .

Linker and Functional Group Variations

Hydroxyl Group Incorporation
  • Compound 36 (Hydroxybutyl-indole-carboxamide) : A hydroxyl group in the alkyl chain enhances hydrophilicity and hydrogen-bonding capacity. Yield: 40%, Mp: 226–228°C (HCl salt) .
Sulfonyl vs. Alkyl Linkers
  • Yield: 67%, Mp: 210–212°C (decomp.) .

Key Observations and Trends

Substituent Effects :

  • Methoxy groups on piperazine correlate with higher yields (e.g., 77% for Compound 32 vs. 45% for Compound 31), suggesting synthetic feasibility .
  • Chloro substituents reduce yields, possibly due to steric or electronic challenges in coupling reactions .

Linker Impact :

  • Sulfonylethyl linkers (target compound) may enhance stability compared to alkyl or hydroxyalkyl chains, though melting point data are unavailable for direct comparison.

Heterocyclic Core Influence :

  • Benzofuran derivatives generally exhibit higher melting points than furan analogs, likely due to increased molecular rigidity .

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